molecular formula C6H14N2OS B15276203 2-Amino-4-(ethylsulfanyl)butanamide

2-Amino-4-(ethylsulfanyl)butanamide

Katalognummer: B15276203
Molekulargewicht: 162.26 g/mol
InChI-Schlüssel: ACQBGZGVXSOMPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(ethylsulfanyl)butanamide is an organic compound with the molecular formula C6H14N2OS It is characterized by the presence of an amino group, an ethylsulfanyl group, and a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(ethylsulfanyl)butanamide can be achieved through several methods. One common approach involves the use of 2-amido butyronitrile as a starting material. This compound undergoes enzyme-catalyzed reactions in a buffer solution system to yield this compound . This method is advantageous as it minimizes the use of harmful organic solvents and is cost-effective, making it suitable for industrial-scale production.

Industrial Production Methods

For large-scale production, the enzyme-catalyzed method mentioned above is preferred due to its environmental benefits and cost efficiency. This method involves the use of specific enzymes that catalyze the conversion of 2-amido butyronitrile to this compound in an aqueous buffer solution .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(ethylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the ethylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to modify the amino group or other functional groups within the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(ethylsulfanyl)butanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(ethylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group and ethylsulfanyl group play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(ethylsulfanyl)butanamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications and chemical synthesis.

Eigenschaften

Molekularformel

C6H14N2OS

Molekulargewicht

162.26 g/mol

IUPAC-Name

2-amino-4-ethylsulfanylbutanamide

InChI

InChI=1S/C6H14N2OS/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)

InChI-Schlüssel

ACQBGZGVXSOMPD-UHFFFAOYSA-N

Kanonische SMILES

CCSCCC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.